4-碘-1H-吡唑-5-羧酸

描述

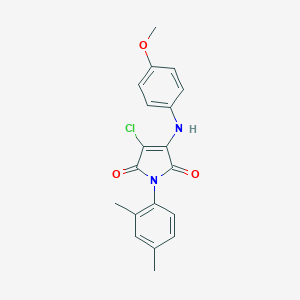

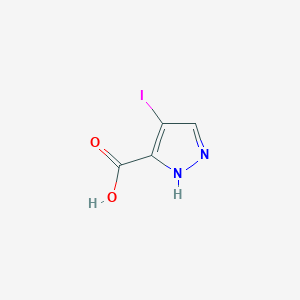

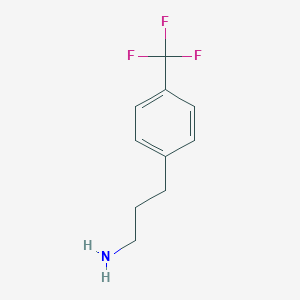

4-Iodo-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C4H3IN2O2 . It is used as an intermediate in the synthesis of biologically active compounds .

Molecular Structure Analysis

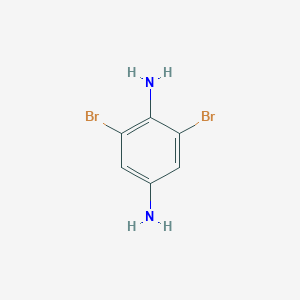

The molecular structure of 4-iodo-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. One of the carbon atoms in the ring is substituted with an iodine atom .Physical And Chemical Properties Analysis

4-Iodo-1H-pyrazole-5-carboxylic acid is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

生物活性化合物的合成

4-碘-1H-吡唑-5-羧酸是合成各种生物活性化合物的宝贵中间体。 它在碘化过程中特别有用,可以生成二碘和三碘吡唑衍生物,这些衍生物对于进一步的化学转化至关重要 .

铟介导的杂芳基的合成

该化合物已被用于铟介导的合成过程中,以生成杂芳基,即由两个不同的芳香环组成的化合物。 此类过程在药物和农用化学品的开发中具有重要意义 .

癌症研究

在癌症研究中,已经合成并研究了吡唑衍生物的潜在抑制癌细胞生长的能力。 例如,已证明合成的吡唑衍生物可以防止癌细胞的伤口愈合和集落形成,延迟细胞周期阶段,并可能通过 DNA 损伤诱导凋亡 .

有机合成

吡唑结构,包括 4-碘-1H-吡唑-5-羧酸的衍生物,在有机合成中既作为导向基团又作为转化基团发挥作用。 这种多功能性使其成为创建具有多种农业和药物活性的

作用机制

Target of Action

It is known to interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their activity

Biochemical Pathways

Given its interaction with alcohol dehydrogenase enzymes, it may influence alcohol metabolism

Result of Action

One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity , indicating potential antimicrobial effects

实验室实验的优点和局限性

4-iodo-1H-pyrazole-5-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages of 4-iodo-1H-pyrazole-5-carboxylic acid is that it is relatively stable and can be stored for long periods of time. In addition, 4-iodo-1H-pyrazole-5-carboxylic acid is relatively inexpensive and easy to obtain. However, 4-iodo-1H-pyrazole-5-carboxylic acid is not suitable for use in certain experiments due to its low solubility in some solvents. Furthermore, 4-iodo-1H-pyrazole-5-carboxylic acid is not suitable for experiments involving high temperatures, as it can decompose at temperatures above 200°C.

未来方向

4-iodo-1H-pyrazole-5-carboxylic acid has a wide range of potential future directions. One of the most promising areas of research is the development of new synthesis methods for 4-iodo-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-iodo-1H-pyrazole-5-carboxylic acid. Additionally, further research is needed to develop new applications for 4-iodo-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives. Finally, further research is needed to develop new methods for the analysis and characterization of 4-iodo-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives.

合成方法

4-iodo-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of ethyl iodide and hydrazine hydrate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of 4-iodo-1H-pyrazole-5-carboxylic acid and ethyl pyrazole-5-carboxylate. The mixture can then be separated by fractional distillation. Other methods of synthesis include the reaction of ethyl bromide and hydrazine hydrate, the reaction of ethyl iodide and hydrazine, and the reaction of ethyl iodide and hydrazine sulfate.

安全和危害

The safety information available indicates that 4-iodo-1H-pyrazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-iodo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNKBDXYFKEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360965 | |

| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6647-93-4 | |

| Record name | 4-Iodo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)